molecular formula C17H13NO3 B3329405 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid CAS No. 592546-71-9

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid

Cat. No.: B3329405
CAS No.: 592546-71-9
M. Wt: 279.29 g/mol
InChI Key: TUOMDPHFFMIAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a 3-formyl-substituted indole moiety linked via a methyl group at the para position of the aromatic ring. The compound’s structure combines the aromatic rigidity of benzoic acid with the electron-rich indole system, which is further functionalized by a formyl group.

Properties

IUPAC Name

4-[(3-formylindol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-11-14-10-18(16-4-2-1-3-15(14)16)9-12-5-7-13(8-6-12)17(20)21/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOMDPHFFMIAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the use of a Fischer indole synthesis to form the indole ring, followed by formylation using Vilsmeier-Haack reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The formyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs, their functional groups, and biological activities:

Compound Name Substituents/Modifications Biological Activity/Application Key Reference(s)
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid 3-formylindole, methyl linker, benzoic acid Unknown (structural analog studies)
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid Pyrazole ring, phenyl, formyl substituents Anti-Acinetobacter baumannii agents
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Pyrazoline ring, oxo, methyl groups Hypoglycemic (oral glucose response)
4-[(5-Arylidene-4-oxo-thiazolidinyl)methyl]benzoic acid Thiazolidinone, arylidene/arylimino groups LMWPTP inhibitors (sub-µM IC₅₀)
3-Methoxy-4-[[5-(methoxycarbonylamino)-1-methylindol-3-yl]methyl]benzoic acid Methoxy, methoxycarbonylamino-indole Not specified (structural complexity)
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Diethoxyphosphinoyl group Enzyme inhibitors, antigen applications
Key Observations:
  • Heterocycle Influence: Replacing indole with pyrazole (as in ) or thiazolidinone () alters electronic properties and biological targets. Pyrazole derivatives exhibit antimicrobial activity , while thiazolidinones inhibit phosphatases .
  • Functional Group Effects: The formyl group in the target compound may enhance electrophilicity, whereas the phosphinoyl group in ’s analog introduces steric bulk and hydrogen-bonding variability .
  • Bioactivity Correlation : Hypoglycemic activity in pyrazoline derivatives () highlights the role of the oxo group in glucose metabolism modulation, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility: The target compound’s methyl ester (C₁₈H₁₅NO₃, 293.32 g/mol) likely improves membrane permeability compared to the free acid form . Phosphinoyl-substituted analogs (e.g., ) exhibit unique crystal packing via O-H⋯O hydrogen bonds, which may influence solubility and stability .
  • Synthetic Accessibility: Thiazolidinone derivatives () require multi-step synthesis involving thiazolidinone ring formation, whereas the target compound’s indole linkage may simplify synthesis .

Biological Activity

4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. In this article, we will explore the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13NO3\text{C}_{16}\text{H}_{13}\text{N}\text{O}_{3}

This structure includes an indole moiety, which is known for its diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Molecular Targets:

  • Enzymes
  • Receptors
  • Proteins involved in signaling pathways

Pathways Involved:
The compound potentially influences pathways related to:

  • Cell proliferation
  • Apoptosis (programmed cell death)
  • Inflammatory responses

These interactions may lead to modulation of cellular processes that are crucial in disease states.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

StudyCancer TypeMechanismFindings
Breast CancerInhibition of EGFR/BRAF pathwaysShowed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM.
Colon CancerInduction of apoptosisEnhanced caspase activity leading to increased apoptosis in cancer cell lines.

The compound has been shown to inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of pathogens, making it a candidate for further development in infectious disease treatment.

PathogenActivity
Staphylococcus aureusModerate inhibition observed
Escherichia coliEffective against multiple strains

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects. Preliminary studies indicate that it can modulate inflammatory cytokines and reduce the expression of pro-inflammatory mediators.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on different cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Action
In vitro assays showed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.